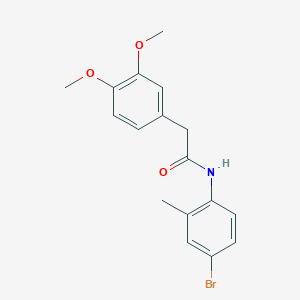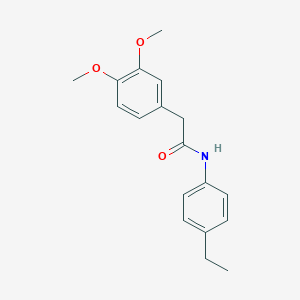
2,4-dimethoxy-N-(2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(2-pyridinyl)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMPB belongs to the class of benzamides and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxy-N-(2-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the NF-κB pathway and the PI3K/Akt pathway. 2,4-dimethoxy-N-(2-pyridinyl)benzamide has also been shown to modulate the expression of certain genes, such as the genes encoding for pro-inflammatory cytokines and chemokines.
Biochemical and physiological effects:
2,4-dimethoxy-N-(2-pyridinyl)benzamide has been shown to have various biochemical and physiological effects, such as the inhibition of cell proliferation, migration, and invasion, the induction of apoptosis, and the modulation of glucose metabolism. 2,4-dimethoxy-N-(2-pyridinyl)benzamide has also been reported to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethoxy-N-(2-pyridinyl)benzamide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. However, 2,4-dimethoxy-N-(2-pyridinyl)benzamide also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the study of 2,4-dimethoxy-N-(2-pyridinyl)benzamide, including the elucidation of its mechanism of action, the optimization of its synthesis method, and the evaluation of its efficacy and safety in preclinical and clinical studies. 2,4-dimethoxy-N-(2-pyridinyl)benzamide may also have potential applications in other fields, such as agriculture and environmental science, due to its potential as a herbicide or pesticide.
Métodos De Síntesis
2,4-dimethoxy-N-(2-pyridinyl)benzamide can be synthesized through various methods, including the reaction of 2,4-dimethoxybenzoyl chloride with 2-pyridinylamine in the presence of a base, or the reaction of 2,4-dimethoxybenzoic acid with 2-pyridinylhydrazine in the presence of a dehydrating agent. The yield of 2,4-dimethoxy-N-(2-pyridinyl)benzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N-(2-pyridinyl)benzamide has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In vitro studies have shown that 2,4-dimethoxy-N-(2-pyridinyl)benzamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. In vivo studies have demonstrated that 2,4-dimethoxy-N-(2-pyridinyl)benzamide can reduce the levels of blood glucose and improve insulin sensitivity in diabetic mice.
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-10-6-7-11(12(9-10)19-2)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17) |
Clave InChI |
MZZTWEZESLNONY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)





![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)




